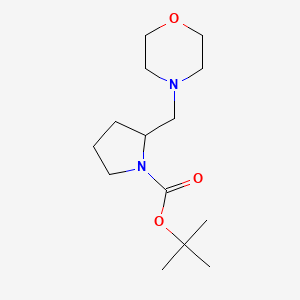

![molecular formula C50H69Cl3N6 B13128531 1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)

1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride involves multiple steps. One common method involves the reaction of dequalinium iodide with hydrogen chloride in water at temperatures between 60-80°C for one hour . This is followed by the addition of hydrogen peroxide in water at 50°C for another hour . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid for substitution . The major products formed from these reactions are typically quaternary ammonium salts .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an antimicrobial agent due to its ability to disrupt bacterial cell walls . In biology and medicine, it is used to treat infections of the mouth, throat, and vagina . Additionally, it has been investigated for its potential use in drug and gene delivery systems due to its flexible structure . In industry, it is used in various over-the-counter products for treating oral infections and inflammation .

Mechanism of Action

The mechanism of action of 1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride involves its ability to adsorb onto bacterial cell walls, altering their permeability . This leads to the leakage of enzymes, coenzymes, and metabolic intermediates from the bacterial cells, disrupting their respiration and glycolysis processes . The compound also causes protein denaturation, leading to bacterial cell death .

Comparison with Similar Compounds

1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride is unique due to its broad spectrum of antimicrobial activities. Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride . this compound stands out due to its additional antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .

Properties

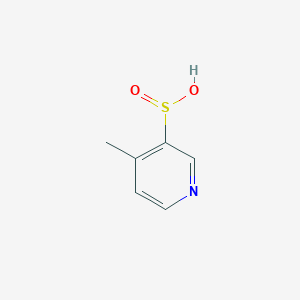

Molecular Formula |

C50H69Cl3N6 |

|---|---|

Molecular Weight |

860.5 g/mol |

IUPAC Name |

1-[10-[[1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride |

InChI |

InChI=1S/C50H66N6.3ClH/c1-39-36-45(51)42-26-16-19-29-48(42)54(39)33-23-13-9-5-4-8-12-22-32-53-47-38-41(3)56(50-31-21-18-28-44(47)50)35-25-15-11-7-6-10-14-24-34-55-40(2)37-46(52)43-27-17-20-30-49(43)55;;;/h16-21,26-31,36-38,51-52H,4-15,22-25,32-35H2,1-3H3;3*1H |

InChI Key |

UEDFBSAGMSETDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCCNC3=CC(=[N+](C4=CC=CC=C43)CCCCCCCCCC[N+]5=C(C=C(C6=CC=CC=C65)N)C)C.[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)

![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)